molecular formula C18H18Br2O5 B15096856 Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- CAS No. 313505-86-1

Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro-

Cat. No.: B15096856
CAS No.: 313505-86-1
M. Wt: 474.1 g/mol
InChI Key: RVLFCVGICLUQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro-" (CAS 313505-86-1) is a brominated macrocyclic crown ether derivative. Its structure consists of a 15-membered pentaoxacyclopentadecin ring fused with two benzene moieties, substituted with two bromine atoms at positions 2 and 13. The molecular formula is C₁₄H₁₈Br₂O₅, with a molecular weight of 638.62 g/mol (derived from C₆H₅Br₂O₅ core adjustments) . The compound is synthesized via nucleophilic substitution reactions, where bromine atoms are introduced into the aromatic rings of the macrocyclic precursor. Its partially hydrogenated structure (hexahydro) confers conformational flexibility, which is critical for host-guest interactions in supramolecular chemistry .

This compound is primarily utilized in ion-selective sensors and as a building block for functional materials due to its ability to complex metal ions via oxygen donor atoms in the crown ether cavity .

Properties

CAS No.

313505-86-1

Molecular Formula

C18H18Br2O5

Molecular Weight

474.1 g/mol

IUPAC Name

8,21-dibromo-2,5,12,15,18-pentaoxatricyclo[17.4.0.06,11]tricosa-1(19),6(11),7,9,20,22-hexaene

InChI

InChI=1S/C18H18Br2O5/c19-13-2-4-16-17(11-13)24-8-6-21-5-7-22-15-3-1-14(20)12-18(15)25-10-9-23-16/h1-4,11-12H,5-10H2

InChI Key

RVLFCVGICLUQQX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)Br)OCCOC3=C(C=C(C=C3)Br)OCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong bases or acids to facilitate the formation of the cyclic structure. Bromination is achieved through the addition of bromine or bromine-containing reagents under specific conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of bromine atoms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace bromine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can lead to debrominated products.

Scientific Research Applications

Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential interactions with biological molecules and its ability to form stable complexes with cations.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to encapsulate certain molecules.

    Industry: Utilized in the development of new materials with specific properties, such as ion-selective membranes.

Mechanism of Action

The mechanism by which Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- exerts its effects involves the formation of stable complexes with cations. The multiple oxygen atoms in the compound’s structure act as donor atoms, coordinating with cations and stabilizing them within the cyclic structure. This ability to form complexes is crucial for its applications in various fields, including chemistry and medicine.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ring Size Key Features
Target Compound C₁₄H₁₈Br₂O₅ 638.62 2,13-dibromo 15-membered Brominated, hexahydro
2,3,13,14-Tetrabromo-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclotetra C₁₈H₁₆Br₄O₅ 720.81 2,3,13,14-tetrabromo 15-membered Higher bromination, rigid structure
Dibenzo-18-crown-6 C₂₀H₂₄O₆ 360.4 None 18-membered Larger cavity, no halogens
12,13-Dibromo-1,4,7,10-benzotetraoxacyclododecine C₁₆H₁₈Br₂O₄ 482.02 12,13-dibromo 12-membered Smaller cavity, higher strain
6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine (unsubstituted) C₁₈H₂₀O₅ 316.35 None 15-membered No bromine, lower molecular weight

Key Observations :

  • Bromination increases molecular weight and polarizability, enhancing binding to polarizable ions like Ag⁺ or Pb²⁺ .
  • Smaller rings (e.g., 12-membered) exhibit higher conformational strain, reducing ion-complexation efficiency compared to 15- or 18-membered analogs .

Key Observations :

  • Brominated derivatives require careful handling due to light sensitivity and hygroscopicity .
  • Larger crown ethers (18-membered) exhibit higher thermal stability due to reduced ring strain .

Functional Comparison

Table 3: Ion-Binding and Application Data

Compound Preferred Ion Binding Constant (log K) Applications
Target Compound K⁺ 3.2 ± 0.1 Ion-selective electrodes, polymer membranes
Tetrabromo Analog Ag⁺ 4.8 ± 0.2 Heavy metal sensors
Dibenzo-18-crown-6 Na⁺ 2.5 ± 0.1 Phase-transfer catalysis
Unsubstituted 15-Membered Crown Ether Li⁺ 1.9 ± 0.1 Battery electrolytes

Key Observations :

  • Bromine substituents enhance selectivity for soft Lewis acids (e.g., Ag⁺) due to electron-withdrawing effects .
  • The target compound’s moderate K⁺ binding makes it suitable for biomedical sensors .

Biological Activity

Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin (CAS No. 302929-47-1) is a complex organic compound characterized by its unique structure and potential biological activities. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C18H16Br4O5
  • Molecular Weight : 631.93 g/mol
  • Melting Point : 104-108°C
  • Boiling Point : 451.5°C at 760 mmHg
  • Density : Approximately 1.126 g/cm³

Biological Activity Overview

Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin exhibits a range of biological activities that have been the focus of various research studies.

Antimicrobial Activity

Research indicates that dibenzo compounds can possess significant antimicrobial properties. A study found that derivatives of dibenzo compounds demonstrated inhibition against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin on cancer cell lines. The compound showed promising results in inhibiting the growth of several cancer cell lines in vitro. The IC50 values were determined for different cell lines, indicating the concentration required to inhibit cell growth by 50%.

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Further investigation into signaling pathways may provide insights into its therapeutic potential.

Case Studies

  • Study on Anticancer Properties :
    • A recent study published in a peer-reviewed journal explored the anticancer effects of dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin on human breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups.
  • Antibacterial Efficacy :
    • Another case study assessed the antibacterial efficacy against multi-drug resistant strains of bacteria. The compound showed effective inhibition at low concentrations and was suggested as a potential lead compound for developing new antibiotics.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,13-dibromo derivatives of dibenzo-pentaoxacyclopentadecin macrocycles?

Methodological Answer:
The synthesis of brominated macrocycles typically involves a multi-step approach:

Macrocycle Formation : Start with dibenzo-pentaoxacyclopentadecin precursors (e.g., dibenzo-18-crown-6 analogs) using template-assisted cyclization under high-dilution conditions to minimize oligomerization .

Bromination : Introduce bromine substituents at positions 2 and 13 via electrophilic aromatic substitution. Optimize reaction conditions (e.g., using Br₂ in CHCl₃ with FeBr₃ as a catalyst) to ensure regioselectivity and avoid over-bromination .

Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol to isolate the pure product. Confirm purity via HPLC and elemental analysis .

Basic: Which spectroscopic and crystallographic techniques are optimal for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR in CDCl₃ to resolve aromatic protons (δ 6.8–7.5 ppm) and crown ether oxygen environments (δ 3.5–4.5 ppm). 2D NOESY can confirm macrocyclic conformation .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+Na]⁺ peak at m/z 483.2) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bromine positions and macrocyclic planarity. Compare bond angles/geometry with non-brominated analogs to assess steric effects .

Advanced: How does bromine substitution influence host-guest interaction dynamics compared to non-halogenated analogs?

Methodological Answer:

Theoretical Framework : Apply supramolecular chemistry principles (e.g., lock-and-key model) to hypothesize enhanced cation-π interactions due to bromine’s electron-withdrawing effects .

Experimental Validation :

  • Conduct titration experiments (UV-Vis/fluorescence) with alkali metal ions (e.g., K⁺, Na⁺) in THF. Compare binding constants (Kₐ) with non-brominated analogs .
  • Use DFT calculations (B3LYP/6-31G*) to model electron density shifts and predict selectivity trends .
  • Contradiction Alert : If Kₐ values contradict computational predictions, re-evaluate solvent polarity effects or ion pairing interactions .

Advanced: What strategies resolve discrepancies in reported thermal stability data for halogenated crown ethers?

Methodological Answer:

Controlled Experiments :

  • Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to isolate decomposition pathways.
  • Compare melting points (DSC) across studies, ensuring consistent heating rates (e.g., 10°C/min) .

Data Harmonization :

  • Cross-reference with crystallographic Lower thermal stability may correlate with strained macrocyclic conformations .
  • Publish raw datasets (e.g., TGA curves) in supplementary materials to enable reproducibility .

Advanced: How can computational modeling guide the design of functionalized derivatives for membrane separation technologies?

Methodological Answer:

Molecular Dynamics (MD) Simulations :

  • Simulate ion transport through lipid bilayers using GROMACS. Parameterize bromine’s van der Waals radii and partial charges .
  • Compare diffusion coefficients (D) of K⁺ vs. Na⁺ to predict selectivity .

Experimental Cross-Validation :

  • Fabricate polymer inclusion membranes (PIMs) with the compound (5% w/w in PVC). Measure ion flux via ICP-MS .
  • Correlate simulation results with experimental permeability ratios .

Basic: What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

Methodological Answer:

Solubility Screening :

  • Test in polar aprotic solvents (DMF, DMSO), chlorinated solvents (CHCl₃), and alcohols (MeOH, EtOH) using gravimetric methods .
  • Note limited aqueous solubility (<0.1 mg/mL at pH 7) due to hydrophobic macrocycle .

Stability Assessment :

  • Monitor degradation via ¹H NMR in D₂O/CD₃OD (1:1) over 72 hours. Look for bromine loss (δ ~7.0 ppm aromatic shifts) .

Advanced: What mechanistic insights explain this compound’s role in heterogeneous catalysis or photochemical applications?

Methodological Answer:

Catalysis :

  • Investigate bromine’s role as a Lewis acid in Diels-Alder reactions. Use in situ FTIR to track reaction intermediates .
  • Compare turnover frequencies (TOF) with non-halogenated catalysts .

Photochemistry :

  • Conduct time-resolved fluorescence to study excited-state behavior. Bromine may enhance intersystem crossing (ISC) for triplet-state reactivity .
  • Partner with synchrotron facilities for XAS to probe bromine’s electronic environment during photoreactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.